

cell lines sensitive to limertinib for NSCLC research

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Compound of Interest

Compound Name: *limertinib (diTFA)*

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Application Notes for Limertinib in NSCLC Research

Introduction

Limertinib (also known as ASK120067) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).^{[1][2][3]} It has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with specific EGFR mutations.^{[4][5][6]} Limertinib covalently and irreversibly binds to the EGFR kinase domain, showing high potency against sensitizing mutations (exon 19 deletions and L858R), the T790M resistance mutation, and even some exon 20 insertion mutations.^{[3][7][8]} Its selectivity for mutant EGFR over wild-type (WT) EGFR minimizes off-target effects.^{[1][2]} These characteristics make Limertinib a valuable tool for researchers studying EGFR-driven NSCLC, investigating mechanisms of TKI resistance, and developing novel therapeutic strategies.

Mechanism of Action

Limertinib functions as a targeted inhibitor of the EGFR signaling pathway. In NSCLC cells harboring activating EGFR mutations, the receptor is constitutively active, leading to downstream signaling that promotes cell proliferation, survival, and metastasis. Limertinib selectively binds to the ATP-binding pocket of mutant EGFR, inhibiting its autophosphorylation and subsequent activation of downstream pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling cascades.^[1] This blockade of downstream signaling ultimately leads to cell cycle arrest and apoptosis in sensitive cancer cells.

Sensitive and Resistant NSCLC Cell Lines

The sensitivity of NSCLC cell lines to Limertinib is largely determined by their EGFR mutation status. Cell lines with activating EGFR mutations, including the T790M resistance mutation, are generally sensitive to Limertinib, while those with wild-type EGFR are significantly less sensitive.

Table 1: Limertinib IC50 Values in Various NSCLC Cell Lines

Cell Line	EGFR Mutation Status	Limertinib IC50 (nM)	Reference(s)
NCI-H1975	L858R, T790M	12	[1] [3]
PC-9	exon 19 deletion (delE746-A750)	6	[1] [3]
HCC827	exon 19 deletion (delE746-A750)	2	[1] [3]
BaF3-EGFR insNPG	EGFR exon 20 insertion (D770-N771insNPG)	150	[3]
A431	Wild-Type (overexpressed)	338 - 1541	[1] [3]
LoVo	Wild-Type	338 - 1541	[1]
A549	Wild-Type	338 - 1541	[1]

Experimental Protocols

Herein, we provide detailed protocols for key experiments to assess the efficacy of Limertinib in NSCLC cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of Limertinib on NSCLC cell lines.

Materials:

- Limertinib (dissolved in DMSO to a stock concentration of 10 mM)
- NSCLC cell lines (e.g., NCI-H1975, PC-9, HCC827, A549)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
- DMSO
- Multichannel pipette
- Microplate reader

Procedure:

- Cell Seeding:
 - Trypsinize and count the cells.
 - Seed 5,000-10,000 cells per well in 100 μ L of complete medium in a 96-well plate.[10]
 - Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- Limertinib Treatment:
 - Prepare serial dilutions of Limertinib in complete medium. A suggested concentration range is 0.1 nM to 10 μ M. Remember to include a vehicle control (DMSO) at the same concentration as in the highest Limertinib treatment.
 - Carefully remove the medium from the wells and add 100 μ L of the prepared Limertinib dilutions or vehicle control.
 - Incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
- MTT Addition and Incubation:

- After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[[11](#)]
- Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[[12](#)]
- Formazan Solubilization:
 - Carefully aspirate the medium containing MTT from each well.
 - Add 100 µL of DMSO to each well to dissolve the formazan crystals.[[10](#)]
 - Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
[[9](#)]
- Absorbance Measurement:
 - Measure the absorbance at 570 nm using a microplate reader.[[11](#)]
 - Calculate the percentage of cell viability for each treatment relative to the vehicle control.
 - The IC50 value can be determined by plotting the percentage of cell viability against the log of Limertinib concentration and fitting the data to a dose-response curve.

Western Blot Analysis of EGFR Pathway Inhibition

This protocol is to assess the effect of Limertinib on the phosphorylation of EGFR and its downstream targets, AKT and ERK.

Materials:

- Limertinib
- Sensitive NSCLC cell lines (e.g., NCI-H1975, PC-9)
- 6-well cell culture plates
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit

- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies:
 - Rabbit anti-phospho-EGFR (Tyr1068)
 - Rabbit anti-EGFR
 - Rabbit anti-phospho-AKT (Ser473)
 - Rabbit anti-AKT
 - Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
 - Rabbit anti-p44/42 MAPK (Erk1/2)
 - Mouse anti-β-actin
- HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
- ECL chemiluminescence substrate
- Chemiluminescence imaging system

Procedure:

- Cell Treatment and Lysis:
 - Seed 1×10^6 cells per well in 6-well plates and incubate overnight.
 - Treat the cells with various concentrations of Limertinib (e.g., 0, 1, 10, 100 nM) for 2-4 hours.

- Wash the cells twice with ice-cold PBS.
- Lyse the cells with 100 µL of ice-cold RIPA buffer per well.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.

- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
- SDS-PAGE and Western Blotting:
 - Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
 - Separate the proteins by SDS-PAGE.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST for 10 minutes each.
- Detection:

- Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
- Use β -actin as a loading control to normalize the protein levels.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the quantitative analysis of Limertinib-induced apoptosis.

Materials:

- Limertinib
- Sensitive NSCLC cell lines (e.g., NCI-H1975, PC-9)
- 6-well cell culture plates
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Procedure:

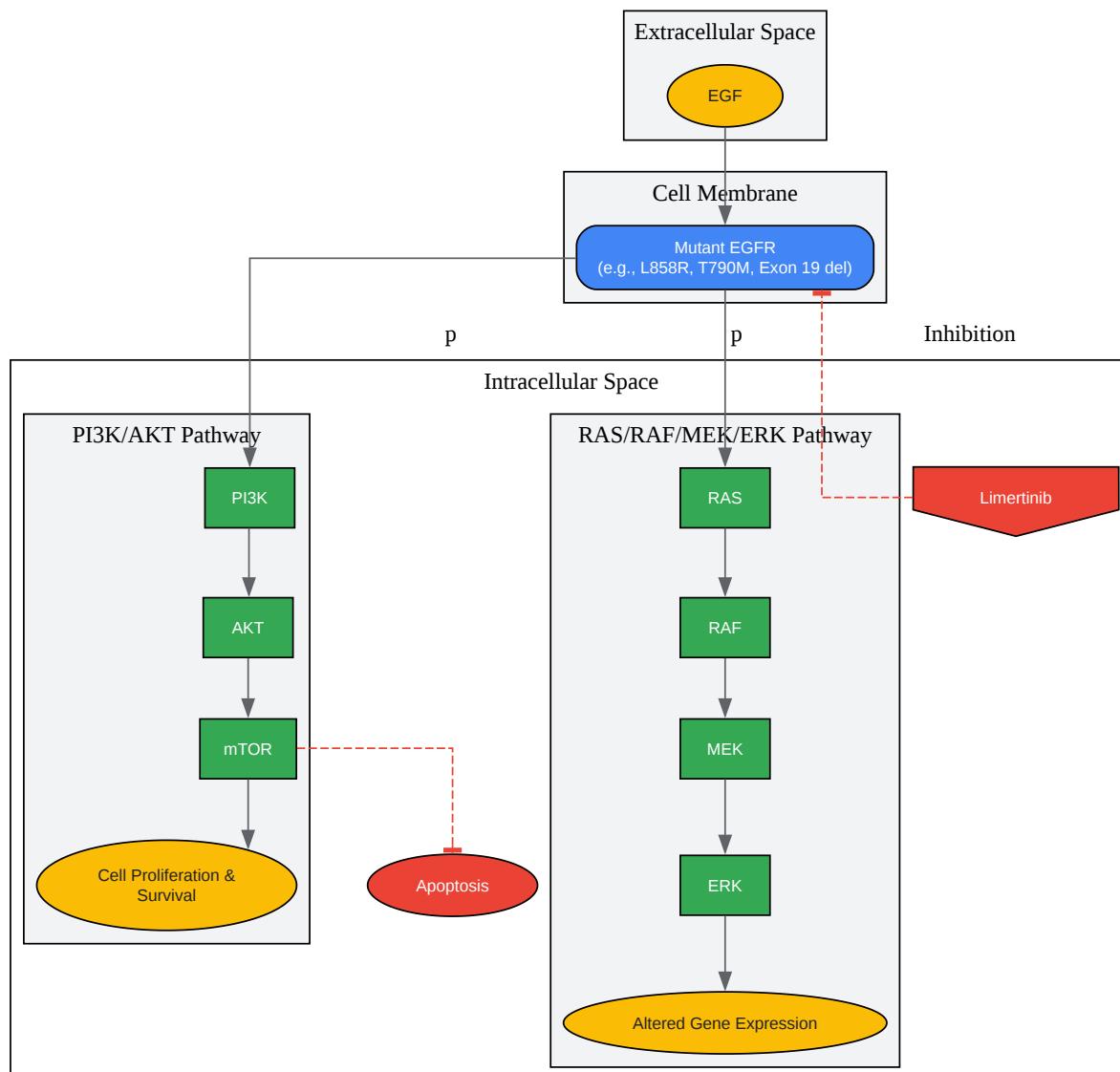
- Cell Treatment:
 - Seed 5×10^5 cells per well in 6-well plates and incubate overnight.
 - Treat the cells with various concentrations of Limertinib (e.g., 0, 10, 100, 1000 nM) for 24-48 hours.
- Cell Harvesting and Staining:
 - Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells.
 - Centrifuge the cells at 1,500 rpm for 5 minutes and discard the supernatant.
 - Wash the cells twice with ice-cold PBS.

- Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.[13]
- Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
- Add 400 μ L of 1X Binding Buffer to each tube.

- Flow Cytometry Analysis:
 - Analyze the stained cells by flow cytometry within one hour of staining.
 - Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
 - Quantify the percentage of cells in each quadrant:
 - Lower-left (Annexin V-/PI-): Live cells
 - Lower-right (Annexin V+/PI-): Early apoptotic cells
 - Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
 - Upper-left (Annexin V-/PI+): Necrotic cells

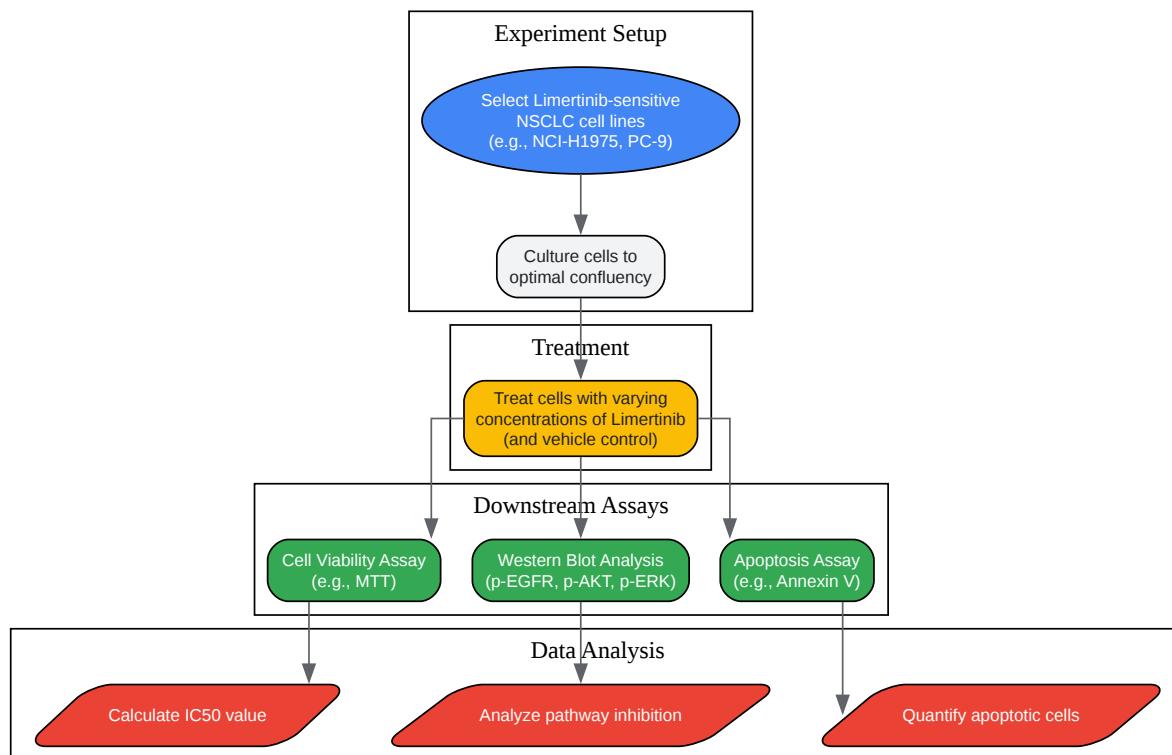
Visualizations

Signaling Pathway of Limertinib Action

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Caption: Limertinib inhibits mutant EGFR, blocking downstream PI3K/AKT and RAS/RAF/MEK/ERK pathways.

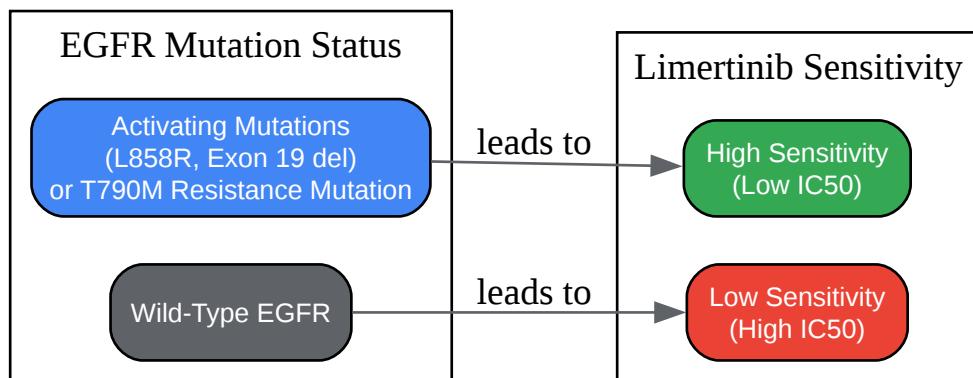
Experimental Workflow for Assessing Limertinib Efficacy



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Caption: Workflow for evaluating Limertinib's effects on NSCLC cells.

Logical Relationship of Limertinib Sensitivity and EGFR Mutations



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Caption: EGFR mutation status dictates Limertinib sensitivity in NSCLC cells.

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